molecular formula C24H30N2OS B10790163 N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrothiophene-2-carboxamide

N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrothiophene-2-carboxamide

Cat. No.: B10790163
M. Wt: 394.6 g/mol
InChI Key: RABQLHAVXBEJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tetrahydrothiophene fentanyl involves several steps. One common method includes the reaction of tetrahydrofuran with hydrogen sulfide, catalyzed by alumina and other heterogeneous acid catalysts . This reaction produces tetrahydrothiophene, which is then used as a precursor in the synthesis of tetrahydrothiophene fentanyl. The synthesis of fentanyl and its analogs typically involves high-yielding transformations, leading to the production of these powerful analgesics .

Chemical Reactions Analysis

Tetrahydrothiophene fentanyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of tetrahydrothiophene produces sulfolane, a polar, odorless solvent . Common reagents used in these reactions include alumina as a catalyst for the preparation of tetrahydrothiophene . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C24H30N2OS

Molecular Weight

394.6 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiolane-2-carboxamide

InChI

InChI=1S/C24H30N2OS/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2

InChI Key

RABQLHAVXBEJOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.